molecular formula C10H14BrNO2 B2812466 2-Bromo-4,5-dimethoxyphenethylamine CAS No. 63375-81-5

2-Bromo-4,5-dimethoxyphenethylamine

Cat. No. B2812466
Key on ui cas rn: 63375-81-5
M. Wt: 260.131
InChI Key: WGAFQMMKTNUYDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09302990B2

Procedure details

Bromine (1.1 mL, 22 mmol) in acetic acid (10 mL) was slowly added into a vigorously stirred solution of 2-(3,4-dimethoxyphenyl)ethylamine (3.4 mL, 20 mmol) in 50 mL acetic acid. 2-bromo-4,5-dimethoxylbenzeneethanamine precipitated out after 15 minutes. The mixture was stirred for another two hours, filtered, and washed with dichloromethane 10 mL×3 and petroleum ether 10 mL×3. The resulting solid was taken up in water and the pH was brought to 10 with aqueous KOH solution. Extraction with dichloromethane followed by evaporation of the solvent yielded 4.12 g (78%) 2-Bromo-4,5-dimethoxylbenzeneethanamine. The crude product was dried under dynamic vacuum overnight and used without further purification.
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][O:4][C:5]1[CH:6]=[C:7]([CH2:13][CH2:14][NH2:15])[CH:8]=[CH:9][C:10]=1[O:11][CH3:12]>C(O)(=O)C>[Br:1][C:8]1[CH:9]=[C:10]([O:11][CH3:12])[C:5]([O:4][CH3:3])=[CH:6][C:7]=1[CH2:13][CH2:14][NH2:15]

Inputs

Step One
Name
Quantity
1.1 mL
Type
reactant
Smiles
BrBr
Name
Quantity
3.4 mL
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CCN
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for another two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2-bromo-4,5-dimethoxylbenzeneethanamine precipitated out after 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with dichloromethane 10 mL×3 and petroleum ether 10 mL×3
EXTRACTION
Type
EXTRACTION
Details
Extraction with dichloromethane
CUSTOM
Type
CUSTOM
Details
followed by evaporation of the solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)OC)OC)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 4.12 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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